molecular formula C17H14N2O3 B2508002 N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide CAS No. 423149-69-3

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2508002
CAS No.: 423149-69-3
M. Wt: 294.31
InChI Key: GLFGKZSYNABYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring fused with a carboxamide group and an acetamidophenyl moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran derivative with an amine or amide source under suitable conditions.

    Attachment of the Acetamidophenyl Group: This can be done through acylation reactions where the benzofuran carboxamide reacts with 4-acetamidophenyl derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can modify the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)acetamide: Another compound with similar structural features.

Uniqueness

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-10-12-4-2-3-5-15(12)22-16/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGKZSYNABYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.